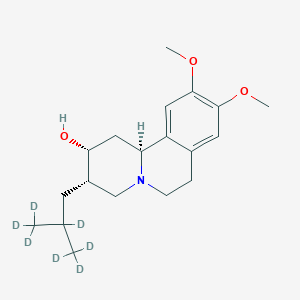

cis-Dihydro Tetrabenazine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H29NO3 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

(2R,3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i1D3,2D3,12D |

InChI Key |

WEQLWGNDNRARGE-YQQLGRGSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Kinetic Isotope Effect in Action: A Technical Guide to the Purpose of Deuteration in cis-Dihydrotetrabenazine-d7

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, represents a significant advancement in drug development, aimed at optimizing pharmacokinetic profiles. A prime example of this strategy is cis-Dihydrotetrabenazine-d7, the deuterated form of tetrabenazine, commercially known as deutetrabenazine (Austedo®). This technical guide provides an in-depth analysis of the purpose of deuteration in this compound, detailing its impact on metabolism, pharmacokinetics, and clinical utility. Through a comprehensive review of existing literature, this document summarizes quantitative data, outlines experimental protocols, and visualizes key pathways to offer a thorough resource for professionals in the field. The core purpose of deuterating tetrabenazine is to attenuate its rapid metabolism, thereby prolonging the exposure to its active metabolites, reducing dosing frequency, and improving its safety and tolerability profile.[1][2][3][4]

Introduction: The Rationale for Deuteration

Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is effective in treating hyperkinetic movement disorders such as the chorea associated with Huntington's disease and tardive dyskinesia.[5][6][7] However, its clinical use is often limited by a short half-life, requiring frequent dosing, and a challenging side-effect profile that includes depression, somnolence, and parkinsonism.[2][8] These limitations are primarily due to its extensive and rapid metabolism.

Deuteration of tetrabenazine to form deutetrabenazine involves the substitution of hydrogen atoms with deuterium at the two methoxy groups.[4] This modification leverages the kinetic isotope effect, a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4][9] Cleavage of this bond is a rate-limiting step in the metabolism of the drug by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][10][11] Consequently, the deuterated compound is metabolized more slowly, leading to a more favorable pharmacokinetic profile.[1][2][12]

Impact on Metabolism and Pharmacokinetics

The primary purpose of deuterating tetrabenazine is to deliberately slow down its metabolic breakdown.[1][13] Both tetrabenazine and deutetrabenazine are rapidly converted to their active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[6][10] It is the subsequent O-demethylation of these active metabolites by CYP2D6 that is significantly slowed by deuteration.[2][10] This leads to a prolonged half-life of the active metabolites, increased systemic exposure (AUC), and only a marginal increase in peak plasma concentrations (Cmax).[2][12][14] This altered pharmacokinetic profile allows for less frequent dosing and more stable plasma concentrations, which is believed to contribute to improved tolerability.[3][4][15]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of the total active metabolites (α+β)-HTBZ following the administration of tetrabenazine and deutetrabenazine.

| Parameter | Tetrabenazine (non-deuterated) | Deutetrabenazine (deuterated) | Fold Change | Reference |

| Half-life (t½) | ~4.8 hours | ~8.6 - 9.4 hours | ~1.8 - 2.0 | [1][2] |

| Area Under the Curve (AUC) | ~261 ng·hr/mL | ~542 ng·hr/mL | ~2.1 | [2] |

| Maximum Concentration (Cmax) | ~61.6 ng/mL | ~74.6 ng/mL | ~1.2 | [2] |

Data are derived from studies in healthy volunteers receiving single 25 mg doses.

Mechanism of Action: VMAT2 Inhibition

It is crucial to note that deuteration does not alter the fundamental mechanism of action of the drug.[2] Both tetrabenazine and its deuterated counterpart, along with their active metabolites, act as reversible inhibitors of VMAT2.[5][6][15] VMAT2 is a transport protein responsible for packaging monoamines, such as dopamine, serotonin, and norepinephrine, into presynaptic vesicles for subsequent release.[6][7] By inhibiting VMAT2, deutetrabenazine leads to the depletion of these monoamines in the nerve terminal, which is the therapeutic basis for its efficacy in treating hyperkinetic movement disorders.[7]

Figure 1: Mechanism of action of Deutetrabenazine.

Experimental Protocols

The pharmacokinetic advantages of deutetrabenazine have been established through rigorous clinical trials. A representative experimental design is a randomized, double-blind, two-period crossover study in healthy volunteers.

Representative Study Design

-

Objective: To compare the pharmacokinetics of a single oral dose of deutetrabenazine versus tetrabenazine.

-

Participants: A cohort of healthy adult volunteers.

-

Design: A randomized, double-blind, two-period crossover design.

-

Period 1: Subjects receive either a single 25 mg oral dose of deutetrabenazine or 25 mg of tetrabenazine.

-

Washout Period: A sufficient time (e.g., 72 hours) to ensure complete drug clearance.

-

Period 2: Subjects receive the alternate treatment.

-

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points post-dose (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours).

-

Bioanalysis: Plasma concentrations of the parent drug and its major active metabolites (α-HTBZ and β-HTBZ) are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated for each analyte and compared between the two treatment groups using appropriate statistical methods.

Figure 2: Crossover study workflow.

Clinical Implications and Advantages

The improved pharmacokinetic profile of deutetrabenazine translates into several clinical advantages:

-

Reduced Dosing Frequency: The longer half-life allows for twice-daily dosing, compared to the three-times-daily regimen often required for tetrabenazine, which can improve patient adherence.[3][4]

-

Improved Tolerability: The smoother plasma concentration profile, with lower peaks and higher troughs, is associated with a better side-effect profile, including lower incidences of depression, somnolence, and akathisia.[1][3][8]

-

Lower Daily Dose: A lower total daily dose of deutetrabenazine can achieve comparable systemic exposure to a higher dose of tetrabenazine, potentially reducing the overall drug burden.[3]

Conclusion

The deuteration of tetrabenazine to form cis-Dihydrotetrabenazine-d7 (deutetrabenazine) is a deliberate and successful application of the kinetic isotope effect to improve the clinical utility of a proven therapeutic agent. By slowing the rate of metabolism, deuteration results in a more favorable pharmacokinetic profile characterized by a longer half-life and more stable plasma concentrations of the active metabolites. This, in turn, allows for less frequent dosing and an improved tolerability profile, offering a significant benefit to patients with hyperkinetic movement disorders. The development of deutetrabenazine serves as a landmark example of how strategic deuteration can be a valuable tool in drug optimization and life-cycle management.[3][16]

References

- 1. researchgate.net [researchgate.net]

- 2. neurology.org [neurology.org]

- 3. Review of deutetrabenazine: a novel treatment for chorea associated with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. va.gov [va.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 9. Deuterated drug - Wikipedia [en.wikipedia.org]

- 10. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]

- 16. pubs.acs.org [pubs.acs.org]

The Pharmacology of Cis-Dihydrotetrabenazine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological activity of cis-dihydrotetrabenazine (cis-DHTBZ) isomers. Tetrabenazine (TBZ) is a well-established treatment for hyperkinetic movement disorders, acting as a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] Upon administration, TBZ is extensively metabolized into various active dihydrotetrabenazine (DHTBZ) isomers. While the trans-isomers are the major metabolites of the clinically used racemic tetrabenazine, the cis-isomers also exhibit significant pharmacological activity and possess a unique profile that warrants detailed investigation for potential therapeutic advantages.[3][4] This document summarizes their binding affinities, explores their mechanism of action, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Pharmacological Activity: VMAT2 Inhibition

The primary pharmacological target of dihydrotetrabenazine isomers is VMAT2, a transporter protein responsible for packaging monoamines—such as dopamine, serotonin, and norepinephrine—from the neuronal cytoplasm into synaptic vesicles.[2][5] By inhibiting VMAT2, DHTBZ isomers lead to the depletion of these neurotransmitters from presynaptic terminals, thereby reducing their release into the synaptic cleft and mitigating the excessive dopaminergic signaling associated with hyperkinetic movement disorders.[1][6]

The binding of DHTBZ isomers to VMAT2 is highly stereospecific. The affinity for VMAT2 varies significantly among the different stereoisomers.[3]

Quantitative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of various cis- and trans-dihydrotetrabenazine isomers for VMAT2, as well as for off-target dopamine D2-like receptors and the serotonin transporter (SERT). This data highlights the stereoselectivity of these compounds and their potential for differential on-target and off-target effects.

| Isomer | Configuration | VMAT2 Ki (nM) | Dopamine D2-like Receptor Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |

| trans-Isomers | ||||

| (+)-α-DHTBZ | (2R,3R,11bR) | 3.96[3] | >10,000[7] | >10,000[7] |

| (-)-α-DHTBZ | (2S,3S,11bS) | 2460[3] | 260[7] | 1300[7] |

| (+)-β-DHTBZ | (2S,3R,11bR) | 13.4[3] | >10,000[7] | >10,000[7] |

| (-)-β-DHTBZ | (2R,3S,11bS) | 714[3] | 800[7] | >10,000[7] |

| cis-Isomers | ||||

| (+)-4 | (2R,3S,11bR) | 71.1[3] | Not Reported | Not Reported |

| (-)-4 | (2S,3R,11bS) | 4630[3] | Not Reported | Not Reported |

| (+)-5 | (2S,3S,11bR) | Not Reported | Not Reported | Not Reported |

| (-)-5 | (2R,3R,11bS) | Not Reported | Not Reported | Not Reported |

Signaling Pathways and Mechanism of Action

The therapeutic effects and potential side effects of cis-DHTBZ isomers are a direct consequence of their interaction with VMAT2 and other neuronal targets. The following diagrams illustrate the key signaling pathways affected.

Caption: Inhibition of VMAT2 by cis-DHTBZ isomers in a dopaminergic neuron.

The above diagram illustrates how cis-DHTBZ isomers block the uptake of dopamine into synaptic vesicles by inhibiting VMAT2. This leads to an accumulation of cytoplasmic dopamine, which is then metabolized by monoamine oxidase (MAO), resulting in reduced vesicular storage and subsequent release of dopamine into the synaptic cleft.

Caption: Impact of VMAT2 inhibition on the direct and indirect pathways of the basal ganglia.

By reducing dopamine release from the Substantia Nigra pars compacta (SNc), cis-DHTBZ isomers modulate the activity of both the direct and indirect pathways of the basal ganglia. This rebalances the circuitry that controls motor function, leading to a reduction in hyperkinetic movements.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological activity of cis-dihydrotetrabenazine isomers.

VMAT2 Radioligand Binding Assay

This assay determines the binding affinity of test compounds for VMAT2.

Objective: To determine the Ki of cis-DHTBZ isomers for VMAT2.

Materials:

-

Radioligand: [³H]dihydrotetrabenazine ([³H]DHTBZ)

-

Tissue Preparation: Rat brain striatal membranes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: 10 µM Tetrabenazine

-

Instrumentation: Scintillation counter

Procedure:

-

Prepare rat striatal membrane homogenates.

-

Incubate membrane homogenates with a fixed concentration of [³H]DHTBZ and varying concentrations of the cis-DHTBZ isomer.

-

Incubate at 30°C for 90 minutes.[8]

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

References

- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]

- 2. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Dopamine and Serotonin-Induced Modulation of GABAergic and Glutamatergic Transmission in the Striatum and Basal Forebrain [frontiersin.org]

- 6. neurologylive.com [neurologylive.com]

- 7. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

Mechanism of action of tetrabenazine and its metabolites on VMAT2

An In-Depth Technical Guide to the Mechanism of Action of Tetrabenazine and its Metabolites on VMAT2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is a cornerstone therapy for managing hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[1][2] VMAT2 is a crucial integral membrane protein responsible for packaging monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—from the neuronal cytosol into synaptic vesicles.[3][4] This process is essential for the storage and subsequent release of these neurotransmitters into the synaptic cleft.[5] By inhibiting VMAT2, tetrabenazine effectively depletes monoamine stores, thereby reducing the excessive dopaminergic signaling that underlies many hyperkinetic conditions.[1] This guide provides a detailed examination of the molecular interactions, pharmacological data, and experimental methodologies related to tetrabenazine and its active metabolites' effects on VMAT2.

Core Mechanism of VMAT2 Inhibition

Tetrabenazine acts as a high-affinity, non-competitive inhibitor of VMAT2.[6][7] The mechanism involves a proposed two-step process: an initial low-affinity binding of the drug to the lumenal-open conformation of the transporter, which then induces a conformational change.[8][9] This change locks VMAT2 into a high-affinity, drug-bound occluded state, effectively creating a dead-end complex that prevents the transporter from cycling and carrying out its function.[6][8][9] Cryo-electron microscopy studies have revealed that tetrabenazine binds to a central site located between the transmembrane helices of VMAT2, physically obstructing the neurotransmitter translocation pathway.[6][10] This reversible inhibition leads to a decrease in the vesicular packaging of monoamines. The monoamines that remain in the cytoplasm are subsequently metabolized by enzymes such as monoamine oxidase (MAO), leading to a depletion of neurotransmitter stores available for release.[11]

Metabolism of Tetrabenazine

Following oral administration, tetrabenazine undergoes rapid and extensive first-pass metabolism in the liver.[1][11] Consequently, plasma concentrations of the parent drug are often below the limit of detection.[2] The pharmacological activity is primarily attributed to its two major active metabolites, (+)-α-dihydrotetrabenazine (α-HTBZ) and (+)-β-dihydrotetrabenazine (β-HTBZ), formed by carbonyl reductases.[2][11] These metabolites are also potent VMAT2 inhibitors and are considered the principal agents of tetrabenazine's therapeutic effects.[1]

References

- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 4. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. neurologylive.com [neurologylive.com]

- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]

- 8. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 9. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 10. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyfreak.com [pharmacyfreak.com]

An In-depth Technical Guide to the Research Applications of CAS Number 1217719-21-5

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 1217719-21-5 Synonyms: cis-Dihydro Tetrabenazine-d7, β-Hydroxy Tetrabenazine-d7

This document provides a comprehensive overview of the primary research applications of the deuterated compound this compound. The core function of this compound is to serve as a stable isotope-labeled internal standard in bioanalytical methodologies. Its application is intrinsically linked to the pharmacokinetic and metabolic studies of tetrabenazine and its deuterated analogue, deutetrabenazine.

Mechanism of Action of the Parent Compound: VMAT2 Inhibition

Tetrabenazine and its active metabolites, including the non-deuterated analogue of CAS 1217719-21-5, exert their pharmacological effects by reversibly inhibiting the Vesicular Monoamine Transporter 2 (VMAT2).[1] VMAT2 is a crucial transporter protein located on the synaptic vesicles of neurons responsible for the uptake of monoamine neurotransmitters such as dopamine, serotonin, norepinephrine, and histamine from the cytoplasm into the vesicles for subsequent release. By inhibiting VMAT2, tetrabenazine and its metabolites deplete the stores of these monoamines, leading to a reduction in neurotransmission. This mechanism is the basis for its therapeutic use in hyperkinetic movement disorders, including chorea associated with Huntington's disease and tardive dyskinesia.[1]

Signaling Pathway: VMAT2 Inhibition

Application in Pharmacokinetic Studies

The primary application of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in bioanalytical methods as it compensates for variability during sample preparation and analysis.[2][3][4][5][6]

Experimental Workflow: Bioanalytical Quantification of Tetrabenazine Metabolites

The following diagram illustrates a typical workflow for the quantification of tetrabenazine and its metabolites from plasma samples using this compound as an internal standard.

Experimental Protocols

Representative LC-MS/MS Method for Quantification of Tetrabenazine and its Metabolites

This protocol is a representative example based on published methodologies for the analysis of tetrabenazine and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine, in human plasma.[7][8]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 200 µL of human plasma, add a known concentration of the internal standard, this compound.

-

Condition a C18 SPE cartridge.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes and the internal standard from the cartridge.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.

2. Liquid Chromatography (LC)

-

Column: Zorbax SB C18 or equivalent (e.g., 50 mm x 4.6 mm, 3.5 µm).[8]

-

Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate (e.g., 60:40 v/v).[7]

-

Flow Rate: 0.8 mL/min.[7]

-

Injection Volume: Appropriate for the instrument sensitivity.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for tetrabenazine, α-dihydrotetrabenazine, β-dihydrotetrabenazine, and this compound would be monitored. For example, for tetrabenazine, a potential transition is m/z 318.2 → m/z 191.1. The specific transitions for the deuterated standard would be determined based on its mass shift.

4. Quantification

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.

-

The concentration of the analytes in the unknown samples is determined from the calibration curve.

Quantitative Data

As this compound is an internal standard, it does not have intrinsic pharmacological activity that is typically measured (e.g., IC50, EC50). The relevant quantitative data pertains to the compounds it is used to measure. The following table summarizes the VMAT2 binding affinities for the non-deuterated enantiomers of tetrabenazine and its dihydrotetrabenazine metabolites.

| Compound | Ki (nM) for VMAT2 Binding |

| (+)-Tetrabenazine | 4.47 |

| (-)-Tetrabenazine | 36,400 |

| (2R,3R,11bR)-dihydrotetrabenazine | 3.96 |

| Other dihydrotetrabenazine stereoisomers | Ranged from 1.9 to 714 |

| Data from a study evaluating VMAT2 binding affinity by quantifying the ability to displace [3H]dihydrotetrabenazine from rat striatum.[5][9] |

The following table presents a summary of pharmacokinetic parameters for the active metabolites of tetrabenazine and deutetrabenazine.

| Parameter | Tetrabenazine Metabolites (α+β)-HTBZ | Deutetrabenazine Metabolites (deuterated α+β)-HTBZ |

| Half-life (t1/2) | ~4.8 hours | ~8.6 hours |

| AUCinf (ng•hr/mL) | ~261 | ~542 |

| Cmax (ng/mL) | ~61.6 | ~74.6 |

| Data from a single oral 25 mg dose study in healthy volunteers. |

Conclusion

The deuterated compound with CAS number 1217719-21-5, this compound, is a critical tool in the field of drug development and clinical pharmacology. Its primary and essential application is as a stable isotope-labeled internal standard for the accurate and precise quantification of tetrabenazine and its active metabolites in biological matrices. The use of this internal standard in LC-MS/MS assays is fundamental to conducting reliable pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion of tetrabenazine and its deuterated analogue, deutetrabenazine. The improved pharmacokinetic profile of deutetrabenazine, characterized by a longer half-life and increased exposure of its active metabolites, is a direct result of the insights gained from studies reliant on such deuterated standards.

References

- 1. va.gov [va.gov]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Conversion of Tetrabenazine to Dihydrotetrabenazine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenazine (TBZ), a vesicular monoamine transporter 2 (VMAT2) inhibitor, undergoes extensive and rapid first-pass metabolism, primarily characterized by the reduction of its ketone moiety to form active and inactive dihydrotetrabenazine (HTBZ) metabolites. This initial metabolic step, catalyzed by cytosolic carbonyl reductases, is a critical determinant of the drug's pharmacodynamic profile and therapeutic efficacy. The resulting α-HTBZ and β-HTBZ isomers exhibit distinct stereochemistry and pharmacological activity, with subsequent metabolism proceeding via cytochrome P450 enzymes, predominantly CYP2D6. This guide provides a comprehensive overview of this metabolic pathway, detailing the enzymatic processes, stereoselectivity, and quantitative aspects of the conversion. It further outlines the experimental protocols for the in vitro characterization of this pathway and the analytical methods for the quantification of the resulting metabolites.

Introduction

Tetrabenazine is a cornerstone in the management of hyperkinetic movement disorders, such as chorea associated with Huntington's disease. Its therapeutic action is mediated by the reversible inhibition of VMAT2, leading to the depletion of monoamines from presynaptic nerve terminals. Upon oral administration, tetrabenazine is subject to rapid and extensive first-pass metabolism in the liver, with plasma concentrations of the parent drug often being below the limit of detection.[1] The primary metabolic transformation is the reduction of the ketone group at the C-2 position, yielding two major diastereomeric metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[2][3]

These metabolites are not only present in significantly higher concentrations than the parent drug but also contribute substantially to its overall pharmacological effect. Notably, the α-HTBZ metabolite is considered the more active moiety, while the β-HTBZ metabolite is reported to be chemically inert or a significantly weaker inhibitor of VMAT2.[4] The stereochemistry of these metabolites is crucial, as they exist as four distinct stereoisomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ, each with a unique profile of VMAT2 inhibition and potential off-target effects. This guide delves into the core aspects of this metabolic pathway, providing a technical resource for professionals in the field of drug metabolism and development.

The Metabolic Pathway: From Tetrabenazine to Dihydrotetrabenazine

The conversion of tetrabenazine to its dihydro-metabolites is a two-step process involving an initial reduction followed by subsequent oxidative metabolism.

Step 1: Carbonyl Reduction of Tetrabenazine

The first and rate-limiting step in the metabolism of tetrabenazine is the reduction of its ketone group to a secondary alcohol, yielding the dihydrotetrabenazine isomers.

-

Enzymes Involved: This reaction is primarily catalyzed by cytosolic carbonyl reductases located in the liver.[2][3] These enzymes belong to the superfamily of short-chain dehydrogenases/reductases (SDRs) and utilize NADPH as a cofactor.

-

Reaction: The carbonyl reductase facilitates the transfer of a hydride ion from NADPH to the carbonyl carbon of tetrabenazine, resulting in the formation of a hydroxyl group.

-

Products: This reduction is not stereospecific, leading to the formation of two diastereomers: α-dihydrotetrabenazine and β-dihydrotetrabenazine.

Step 2: O-Demethylation of Dihydrotetrabenazine

Following their formation, the dihydrotetrabenazine isomers undergo further metabolism, primarily through O-demethylation.

-

Enzymes Involved: This oxidative reaction is predominantly mediated by the cytochrome P450 enzyme CYP2D6 , with a minor contribution from CYP1A2.[4]

-

Reaction: CYP2D6 catalyzes the removal of a methyl group from the methoxy moieties on the benzo[a]quinolizine ring system of the dihydrotetrabenazine molecules.

-

Products: This results in the formation of O-dealkylated-HTBZ metabolites, which are subsequently conjugated and excreted.[1]

The metabolic pathway is depicted in the following diagram:

Quantitative Data Summary

Table 1: Pharmacokinetic Properties of Tetrabenazine and its Dihydro-metabolites

| Parameter | Tetrabenazine | α-HTBZ | β-HTBZ | Reference(s) |

| Oral Bioavailability | ~5% | High | High | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | ~1.5 hours | ~1.5 hours | [1] |

| Elimination Half-life (t½) | ~10 hours | 4 - 8 hours | 2 - 4 hours | [1] |

| Protein Binding | 82% - 88% | 60% - 68% | 59% - 63% | [1] |

Table 2: Relative Abundance of Dihydrotetrabenazine Stereoisomers in Human Plasma

| Stereoisomer | Relative Abundance | VMAT2 Inhibitory Potency (Ki, nM) | Reference(s) |

| (-)-α-HTBZ | Most Abundant | Weaker | [5][6] |

| (+)-β-HTBZ | Abundant | Potent | [5][6] |

| (-)-β-HTBZ | Minor Metabolite | Weak | [5][6] |

| (+)-α-HTBZ | Minor Metabolite | Most Potent | [5][6] |

Note: The relative abundance can vary between individuals due to genetic polymorphisms in metabolizing enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the metabolic pathway of tetrabenazine.

In Vitro Metabolism of Tetrabenazine using Human Liver Cytosol

This protocol is designed to assess the formation of dihydrotetrabenazine isomers from tetrabenazine by carbonyl reductases present in the liver cytosol.

Materials:

-

Tetrabenazine

-

Pooled human liver cytosol (commercially available)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Internal standard (e.g., a structurally related compound not present in the incubation mixture)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the following incubation mixture (final volume of 200 µL):

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Pooled human liver cytosol (final concentration of 1 mg/mL)

-

NADPH regenerating system (as per manufacturer's instructions)

-

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Add tetrabenazine (from a stock solution in methanol or DMSO, final concentration typically 1-10 µM) to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the tubes vigorously for 1 minute to precipitate the proteins.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by chiral HPLC-UV or LC-MS/MS to quantify the formation of α-HTBZ and β-HTBZ.

Chiral HPLC-UV Method for Separation of Dihydrotetrabenazine Isomers

This protocol outlines a method for the stereoselective separation and quantification of α-HTBZ and β-HTBZ isomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based column such as Chiralpak or Chiralcel)

Chromatographic Conditions (Example):

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar

-

Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may need to be optimized for the specific column and isomers.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 284 nm

-

Injection Volume: 20 µL

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of α-HTBZ and β-HTBZ (and their individual stereoisomers if available) in the mobile phase.

-

Sample Injection: Inject the prepared standards and the supernatant from the in vitro metabolism experiment onto the HPLC system.

-

Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas for each isomer. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the calibration curve to determine the concentration of each isomer in the experimental samples.

Signaling Pathways and Regulation

The activity of the enzymes responsible for tetrabenazine metabolism can be influenced by various factors, including genetic polymorphisms and the expression of regulatory proteins.

-

Carbonyl Reductase: The expression of carbonyl reductase 1 (CBR1) has been shown to be regulated by DNA topoisomerase II beta. Further research is needed to fully elucidate the signaling pathways that control the expression and activity of the specific carbonyl reductases involved in tetrabenazine metabolism.

-

CYP2D6: The expression of CYP2D6 is highly polymorphic, leading to significant inter-individual variability in its metabolic activity. This variability is a key factor in the differing responses to tetrabenazine observed in patients. The transcriptional regulation of CYP2D6 is complex and involves transcription factors such as hepatocyte nuclear factor 4α (HNF4α) . Single nucleotide polymorphisms (SNPs) in the CYP2D6 gene can also impact its expression and function.

The following diagram illustrates the logical relationship of factors influencing dihydrotetrabenazine levels:

Conclusion

The metabolic pathway of tetrabenazine to dihydrotetrabenazine is a critical aspect of its pharmacology. The initial reduction by carbonyl reductases to form stereoisomeric α- and β-dihydrotetrabenazine, followed by CYP2D6-mediated O-demethylation, dictates the exposure to active and inactive metabolites. Understanding the nuances of this pathway, including the enzymes involved, their kinetics, and regulation, is paramount for optimizing therapeutic strategies and for the development of new VMAT2 inhibitors with improved metabolic profiles. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals working in this area. Further research into the specific kinetics of the human carbonyl reductases involved and the intricate regulatory networks governing their expression will continue to enhance our understanding and utilization of this important class of drugs.

References

- 1. EP1716145B1 - Dihydrotetrabenazines and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 2. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

The Indispensable Role of Stable Isotope-Labeled Standards in Modern Drug Development

A Technical Guide for Researchers and Drug Development Professionals

In the rigorous and highly regulated landscape of drug development, the precision and accuracy of analytical data are paramount. Stable isotope-labeled (SIL) standards have emerged as a cornerstone of bioanalytical science, providing an unparalleled level of reliability in the quantification of drugs and their metabolites. This technical guide delves into the critical role of SIL standards in drug development, offering insights into their application, the experimental protocols that underpin their use, and a quantitative look at the improvements they bring to bioanalytical assays.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of SIL standards lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a SIL version of the analyte, which is chemically identical to the target compound but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N), is added to a biological sample at the earliest stage of analysis. This "internal standard" co-elutes with the analyte during chromatographic separation and experiences the same ionization effects in the mass spectrometer. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard, variabilities in sample preparation, chromatography, and ionization are effectively normalized, leading to highly accurate and precise quantification.[1]

Key Applications in Drug Development

The application of SIL standards spans the entire drug development pipeline, from early discovery to late-stage clinical trials.

-

Pharmacokinetic (PK) Studies: Accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its pharmacokinetic profile. SIL standards are crucial for the precise quantification of drug concentrations in various biological matrices over time, enabling the reliable calculation of key PK parameters.[2][3]

-

Bioavailability and Bioequivalence (BA/BE) Studies: These studies are critical for comparing different formulations of a drug or for generic drug approval. The use of SIL standards ensures that the concentration-time profiles are determined with the highest possible accuracy, providing a solid foundation for statistical comparisons.

-

Metabolite Identification and Quantification: Understanding a drug's metabolic fate is essential for assessing its safety and efficacy. SIL-labeled parent drugs can be administered to preclinical species or in human microdosing studies to trace and identify metabolites. Furthermore, SIL versions of known metabolites can be synthesized and used as internal standards for their accurate quantification.[4]

-

Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, precise monitoring of patient blood levels is crucial for optimizing dosage and minimizing toxicity. IDMS methods using SIL standards are the gold standard for TDM, providing the accuracy needed for clinical decision-making.[5][6]

Quantitative Advantages of SIL Internal Standards

The theoretical superiority of SIL internal standards over structural analogs translates into tangible improvements in assay performance. A study on the marine anticancer agent kahalalide F provides a clear quantitative comparison.

| Parameter | Analog Internal Standard | Stable Isotope-Labeled Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation of Bias (%) | 8.6 | 7.6 |

| Statistical Significance (p-value) | <0.0005 (significant deviation from 100%) | 0.5 (no significant deviation from 100%) |

| Data from a comparative study on the bioanalysis of kahalalide F. The use of the SIL internal standard resulted in a statistically significant improvement in both accuracy (bias closer to 100%) and precision (lower standard deviation).[1] |

Experimental Protocols

The successful implementation of SIL standards in drug development relies on well-defined and validated experimental protocols. Below are representative protocols for quantitative bioanalysis and a human ADME study.

Protocol 1: Quantitative Bioanalysis of Lapatinib in Human Plasma by LC-MS/MS

This protocol describes the determination of lapatinib, a tyrosine kinase inhibitor, in human plasma using its stable isotope-labeled analog, lapatinib-d3, as an internal standard.[2][3][7]

1. Materials and Reagents:

-

Lapatinib reference standard

-

Lapatinib-d3 (internal standard)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

-

Prepare stock solutions of lapatinib and lapatinib-d3 in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions of lapatinib by serial dilution of the stock solution in methanol to create calibration standards.

-

Prepare a working solution of lapatinib-d3 in methanol.

3. Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the lapatinib-d3 internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Lapatinib: Precursor ion (m/z) → Product ion (m/z) (specific values depend on the instrument)

-

Lapatinib-d3: Precursor ion (m/z) → Product ion (m/z) (specific values depend on the instrument)

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of lapatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study using a ¹⁴C-Labeled Drug

This protocol outlines a typical human ADME study to determine the mass balance, routes of excretion, and metabolic profile of a new drug candidate using a ¹⁴C-labeled version of the drug.[4][8][9][10]

1. Study Design and Dose Preparation:

-

Administer a single oral dose of the investigational drug to a small cohort of healthy male volunteers.

-

The dose will contain a therapeutic amount of the non-labeled drug mixed with a small, precisely known amount of the ¹⁴C-labeled drug (typically 50-100 µCi).[8]

-

The radiolabeled drug is synthesized with the ¹⁴C label in a metabolically stable position.

2. Sample Collection:

-

Collect blood samples at predefined time points post-dose to determine the pharmacokinetic profiles of the parent drug and total radioactivity.

-

Collect all urine and feces for an extended period (typically until >95% of the radioactive dose is recovered) to determine the routes and rates of excretion.[8]

3. Sample Analysis:

-

Total Radioactivity Measurement:

-

Analyze aliquots of plasma, whole blood, urine, and homogenized feces by liquid scintillation counting (LSC) to determine the total radioactivity.

-

-

Parent Drug Quantification:

-

Analyze plasma samples using a validated LC-MS/MS method with a stable isotope-labeled internal standard (as described in Protocol 1) to determine the concentration of the parent drug.

-

-

Metabolite Profiling and Identification:

-

Pool plasma, urine, and fecal homogenate samples based on time points.

-

Extract the samples and analyze by radio-chromatography (e.g., HPLC with an in-line radiodetector) to obtain a profile of the radioactive components.

-

Collect fractions corresponding to the radioactive peaks and analyze them by high-resolution mass spectrometry (HRMS) and NMR to elucidate the structures of the metabolites.

-

4. Data Analysis and Reporting:

-

Calculate the cumulative recovery of radioactivity in urine and feces to determine the mass balance.

-

Determine the pharmacokinetic parameters of the parent drug and total radioactivity.

-

Quantify the relative abundance of each metabolite in circulation and excreta.

-

Propose the major biotransformation pathways of the drug.

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows described in the experimental protocols.

Caption: Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Caption: Workflow for a human ADME study using a ¹⁴C-labeled drug.

Conclusion

Stable isotope-labeled standards are an indispensable tool in modern drug development, providing the foundation for robust and reliable bioanalytical data. Their use in isotope dilution mass spectrometry significantly enhances the accuracy and precision of drug and metabolite quantification, which is essential for critical decision-making throughout the drug development process. By adhering to detailed and validated experimental protocols, researchers can fully leverage the power of SIL standards to generate high-quality data that meets stringent regulatory requirements and ultimately contributes to the development of safe and effective medicines.

References

- 1. scispace.com [scispace.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinmedjournals.org [clinmedjournals.org]

- 5. pure.eur.nl [pure.eur.nl]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. sgs.com [sgs.com]

- 9. pharmaron.com [pharmaron.com]

- 10. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety, Handling, and Storage of cis-Dihydrotetrabenazine-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for cis-Dihydrotetrabenazine-d7, a deuterated analog of a tetrabenazine metabolite. The information herein is intended to support researchers and scientists in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

cis-Dihydrotetrabenazine-d7 is the deuterium-labeled form of cis-Dihydrotetrabenazine, a metabolite of Tetrabenazine.[1] Deuterated compounds are frequently used in research as internal standards for mass spectrometry-based quantification or to investigate the pharmacokinetic profiles of drug candidates.[2] The primary function of its parent compound, tetrabenazine, is to act as a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2), leading to the depletion of monoamines like dopamine, serotonin, and norepinephrine in nerve terminals.[3][4]

Safety and Hazard Information

Based on the Safety Data Sheet for Dihydrotetrabenazine, the primary known hazard is oral toxicity.

| Hazard Statement | Classification | Precautionary Statements |

| H302: Harmful if swallowed | Acute toxicity - oral 4 | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: If swallowed: Call a poison center/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local regulations. |

Data sourced from the Safety Data Sheet for Dihydrotetrabenazine.[4]

Handling and Personal Protective Equipment (PPE)

Due to the potential for toxicity, appropriate personal protective equipment should be used at all times when handling cis-Dihydrotetrabenazine-d7.

| PPE Category | Recommendation |

| Eye Protection | Safety glasses or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. If aerosols may be generated, use a certified respirator. |

General Handling Precautions:

-

Avoid contact with skin and eyes.

-

Do not ingest.

-

Do not inhale dust or aerosols.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of cis-Dihydrotetrabenazine-d7.

| Parameter | Guideline |

| Storage Temperature | Some suppliers recommend storage at room temperature for shipments within the continental US, but specific storage conditions should be followed as indicated on the Certificate of Analysis.[2][5] For long-term storage, a cool and dry place is recommended. |

| Container | Keep in a tightly sealed, light-resistant container. |

| Atmosphere | For deuterated compounds, handling under an inert atmosphere (e.g., nitrogen or argon) can help maintain isotopic purity.[6] |

| Moisture | Protect from moisture to prevent hydrolysis and maintain isotopic purity. |

Experimental Protocols

General Workflow for Quantification in Biological Matrices

The following workflow outlines the typical steps for the analysis of cis-Dihydrotetrabenazine-d7 in a research setting, often used as an internal standard for the quantification of non-deuterated tetrabenazine and its metabolites.

Caption: A typical workflow for the quantification of cis-Dihydrotetrabenazine-d7.

Example Analytical Method: LC-MS/MS

This protocol is adapted from methods developed for tetrabenazine and its metabolites.[2]

-

Sample Preparation:

-

To 200 µL of human plasma, add the internal standard (cis-Dihydrotetrabenazine-d7).

-

Perform a solid-phase extraction using C18 cartridges.

-

Wash the cartridges and elute the analytes.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: Zorbax SB C18 or equivalent.

-

Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate (e.g., 60:40 v/v).[2]

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Mechanism of Action: VMAT2 Inhibition

cis-Dihydrotetrabenazine is a metabolite of tetrabenazine, which exerts its therapeutic effect by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2).[3][4][7] This transporter is responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into synaptic vesicles for later release.[7] By inhibiting VMAT2, tetrabenazine and its active metabolites lead to a depletion of these neurotransmitters in the presynaptic terminal, thereby reducing neurotransmission.[3][4] This is particularly relevant in hyperkinetic movement disorders where excessive dopaminergic activity is implicated.[3]

Caption: Inhibition of VMAT2 by cis-Dihydrotetrabenazine-d7.

References

- 1. CN103776932A - Method for analyzing and separating tetrabenazine and intermediate thereof by HPLC (High Performance Liquid Chromatography) method - Google Patents [patents.google.com]

- 2. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. Determination of therapeutic plasma concentrations of tetrabenazine and an active metabolite by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ukisotope.com [ukisotope.com]

- 7. drugs.com [drugs.com]

Methodological & Application

Application Note: High-Throughput Analysis of Tetrabenazine and its Metabolites in Human Plasma using LC-MS/MS with cis-Dihydrotetrabenazine-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tetrabenazine (TBZ) is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease.[1][2] TBZ is extensively metabolized to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[3][4] Pharmacokinetic monitoring of TBZ and its metabolites is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This application note describes a sensitive, robust, and high-throughput LC-MS/MS method for the simultaneous quantification of tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine in human plasma. The method utilizes cis-Dihydrotetrabenazine-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.[5][6]

This method employs solid-phase extraction (SPE) for sample clean-up and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detection. The short run time allows for the analysis of a large number of samples, making it suitable for clinical research and drug development studies.

Experimental Protocols

Materials and Reagents

-

Tetrabenazine, α-Dihydrotetrabenazine, and β-Dihydrotetrabenazine reference standards

-

cis-Dihydrotetrabenazine-d7 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., SCIEX API 4000, Waters Xevo TQ-S)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of tetrabenazine, α-dihydrotetrabenazine, β-dihydrotetrabenazine, and cis-Dihydrotetrabenazine-d7 in methanol.

-

Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate solutions to create calibration standards.

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the cis-Dihydrotetrabenazine-d7 intermediate solution with 50:50 acetonitrile/water.

Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of plasma sample, add 50 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Load the entire sample onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase A.

LC-MS/MS Method

The chromatographic separation is performed on a C18 analytical column. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Data Presentation

Table 1: LC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.6 | 95 | 5 |

| 0.5 | 0.6 | 95 | 5 |

| 2.0 | 0.6 | 10 | 90 |

| 2.5 | 0.6 | 10 | 90 |

| 2.6 | 0.6 | 95 | 5 |

| 3.5 | 0.6 | 95 | 5 |

Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Table 2: MS/MS Parameters for Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Tetrabenazine | 318.2 | 192.2 | 100 | 25 |

| α-Dihydrotetrabenazine | 320.2 | 194.2 | 100 | 28 |

| β-Dihydrotetrabenazine | 320.2 | 165.2 | 100 | 30 |

| cis-Dihydrotetrabenazine-d7 (IS) | 327.2 | 199.2 | 100 | 28 |

Table 3: Method Validation Summary

| Parameter | Tetrabenazine | α-Dihydrotetrabenazine | β-Dihydrotetrabenazine |

| Linearity Range (ng/mL) | 0.1 - 100 | 0.5 - 200 | 0.5 - 200 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.5 | 0.5 |

| Intra-day Precision (%CV) | < 10% | < 8% | < 9% |

| Inter-day Precision (%CV) | < 12% | < 10% | < 11% |

| Accuracy (% Bias) | ± 10% | ± 8% | ± 9% |

| Recovery (%) | 85 - 95% | 88 - 98% | 87 - 96% |

| Matrix Effect (%) | 92 - 105% | 90 - 103% | 91 - 104% |

Experimental Workflow Visualization

Caption: Workflow for the LC-MS/MS analysis of tetrabenazine and its metabolites.

Discussion

The developed LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous quantification of tetrabenazine and its major active metabolites in human plasma. The use of a stable isotope-labeled internal standard, cis-Dihydrotetrabenazine-d7, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.

The solid-phase extraction protocol effectively removes matrix interferences, leading to a clean extract and minimizing ion suppression. The chromatographic conditions are optimized to achieve good separation of the analytes from endogenous plasma components within a short run time.

The method was validated according to regulatory guidelines and demonstrated excellent linearity, sensitivity, precision, and accuracy. The stability of the analytes in plasma was also assessed under various storage conditions. This robust and validated method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of tetrabenazine.

References

- 1. sid.ir [sid.ir]

- 2. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Application of cis-Dihydro Tetrabenazine-d7 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dihydro Tetrabenazine-d7 is a deuterated analog of cis-dihydrotetrabenazine, a major active metabolite of tetrabenazine. Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the management of hyperkinetic movement disorders such as chorea associated with Huntington's disease and tardive dyskinesia.[1] Due to its stable isotopic labeling, this compound serves as an ideal internal standard for the quantitative bioanalysis of tetrabenazine and its metabolites in complex biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision in pharmacokinetic studies.[2]

The deuteration of tetrabenazine and its metabolites has been shown to alter their pharmacokinetic profiles, generally leading to a longer half-life and increased systemic exposure.[3][4][5][6] This has led to the development of deuterated drugs like deutetrabenazine, which offers a different dosing regimen compared to its non-deuterated counterpart. Understanding the pharmacokinetics of these compounds is crucial for optimizing drug development and clinical use.

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic research.

Mechanism of Action of Tetrabenazine

Tetrabenazine and its active metabolites, including the dihydrotetrabenazine isomers, exert their therapeutic effect by reversibly inhibiting VMAT2. This transporter is responsible for packaging monoamines (such as dopamine, serotonin, and norepinephrine) into synaptic vesicles for subsequent release. By inhibiting VMAT2, tetrabenazine depletes the stores of these neurotransmitters, leading to a reduction in nerve signaling that is beneficial in treating hyperkinetic movement disorders. The primary active metabolite responsible for this effect is (+)-α-dihydrotetrabenazine.[7]

References

- 1. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Absolute configuration of (+)-alpha-dihydrotetrabenazine, an active metabolite of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioanalysis of Tetrabenazine

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail established sample preparation techniques for the quantitative bioanalysis of tetrabenazine and its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), in human plasma. The protocols provided are optimized for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common analytical platform for this application.

Introduction

Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders. Accurate and reliable quantification of tetrabenazine and its major active metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document outlines three prevalent sample preparation methodologies: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE). Each method is presented with a detailed protocol, quantitative performance data, and a visual workflow diagram.

Quantitative Performance Summary

The following table summarizes the key quantitative parameters for each sample preparation technique, allowing for an easy comparison of their performance characteristics.

| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |

| Analyte(s) | Tetrabenazine, α-HTBZ, β-HTBZ | Tetrabenazine and its metabolites | Tetrabenazine and its metabolites |

| Matrix | Human Plasma | Human Plasma | Human Plasma, Urine |

| Linearity Range | 0.01-5.03 ng/mL (Tetrabenazine)[1] 0.50-100 ng/mL (Metabolites)[1] | 0.5-200 ng/mL (Tetrabenazine)[2] 2-1000 ng/mL (Metabolite)[2] | Not Specified for Tetrabenazine |

| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL (Tetrabenazine)[1] 0.50 ng/mL (Metabolites)[1] | 0.5 ng/mL (Tetrabenazine)[2] 2.0 ng/mL (Metabolite)[2] | Not Specified for Tetrabenazine |

| Mean Extraction Recovery | >85% (Tetrabenazine & Metabolites) | >80% | >75% (General) |

| Matrix Effect | Minimal | Potential for ion suppression | Reduced compared to PPT[3] |

| Internal Standard (IS) | Tetrabenazine-d7[1] | Not specified for tetrabenazine | Diphenhydramine hydrochloride (as a model)[4] |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method that provides excellent sample cleanup, resulting in minimal matrix effects and high sensitivity. The use of C18 cartridges is a common approach for the extraction of tetrabenazine and its metabolites from plasma.[1]

Experimental Protocol:

Materials:

-

Human plasma sample

-

Tetrabenazine-d7 internal standard (IS) solution

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or Milli-Q)

-

C18 SPE cartridges (e.g., 100mg, 1mL)

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Pre-treatment: To a 200 µL aliquot of human plasma, add a known amount of tetrabenazine-d7 internal standard solution. Vortex for 30 seconds.[1]

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through it.

-

SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analytes and the internal standard with 1 mL of acetonitrile into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.[1]

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward sample preparation technique. It is particularly useful for high-throughput analysis. Acetonitrile is a commonly used solvent for the efficient precipitation of plasma proteins.[5][6]

Experimental Protocol:

Materials:

-

Human plasma sample

-

Internal standard (IS) solution

-

Acetonitrile (HPLC grade), chilled

-

Microcentrifuge tubes

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a known amount of the internal standard solution.

-

Protein Precipitation: Add 300 µL of chilled acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.[6][7]

-

Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete precipitation of proteins.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial.

-

Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. It can offer cleaner extracts than protein precipitation.[3]

Experimental Protocol:

Materials:

-

Biological sample (plasma or urine)

-

Internal standard (IS) solution

-

Buffer solution for pH adjustment

-

Water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate)

-

Centrifuge tubes

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To an aliquot of the biological sample in a centrifuge tube, add a known amount of the internal standard solution.

-

pH Adjustment: Add a buffer solution to adjust the pH of the sample to optimize the extraction of tetrabenazine (a basic compound). A pH above its pKa will render it more soluble in the organic phase.

-

Extraction: Add a specific volume of a water-immiscible organic solvent to the tube.

-

Mixing: Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.

-

Phase Separation: Centrifuge the tubes to achieve a clear separation of the aqueous and organic layers.

-

Organic Layer Collection: Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Conclusion

The choice of sample preparation technique for the bioanalysis of tetrabenazine depends on the specific requirements of the study. Solid-phase extraction offers the cleanest extracts and highest sensitivity, making it ideal for methods requiring low detection limits. Protein precipitation is a rapid and cost-effective method suitable for high-throughput screening. Liquid-liquid extraction provides a balance between cleanliness and ease of use. The protocols and data presented here provide a solid foundation for researchers and scientists to select and implement the most appropriate method for their analytical needs. All methods should be fully validated in accordance with regulatory guidelines before application to study samples.

References

- 1. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cliantha.com [cliantha.com]

- 4. Liquid-liquid-liquid microextraction for sample preparation of biological fluids prior to capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. scielo.br [scielo.br]

Preparation of calibration curves with cis-Dihydro Tetrabenazine-d7

An Application Note on the Preparation of Calibration Curves with cis-Dihydro Tetrabenazine-d7 for the Quantitative Analysis of Tetrabenazine and its Metabolites

Introduction

Tetrabenazine (TBZ) is a therapeutic agent used for managing hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[1][2][3] Accurate quantification of tetrabenazine and its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they effectively compensate for variations in sample preparation and matrix effects.[4][5]

This compound is a deuterated analog of a tetrabenazine metabolite, making it an ideal internal standard for the simultaneous quantification of TBZ and its metabolites.[6][7] This application note provides a detailed protocol for the preparation of calibration curves using this compound and its application in a robust LC-MS/MS method for bioanalytical studies.

Materials and Reagents

-

Analytes: Tetrabenazine, α-Dihydrotetrabenazine, β-Dihydrotetrabenazine

-

Internal Standard: this compound

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Water (deionized or Milli-Q)

-

Reagents: Ammonium Acetate, Formic Acid (optional), Di-ammonium hydrogen phosphate

-

Matrix: Human Plasma (or other relevant biological matrix)

-

Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, solid-phase extraction (SPE) cartridges (e.g., C18), LC-MS/MS system (e.g., API-4000 or equivalent).[8]

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of each analyte (Tetrabenazine, α-HTBZ, β-HTBZ) and the internal standard (this compound).

-

Dissolve each compound in acetonitrile in a 1 mL volumetric flask to obtain a final concentration of 1 mg/mL.[9] These stock solutions should be stored at 2-8°C.

Intermediate and Working Standard Solutions:

-

Prepare an intermediate stock solution of the analytes by diluting the primary stocks with acetonitrile.

-

From the intermediate stock, prepare a series of working standard solutions (for calibration curve points) by serial dilution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Prepare a separate working solution for the internal standard (IS) at a fixed concentration (e.g., 100 ng/mL) by diluting the IS stock solution.